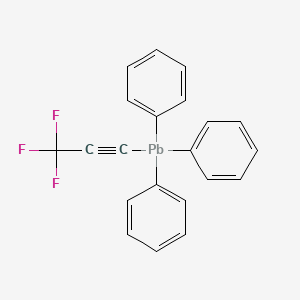
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is a chemical compound that features a lead atom bonded to a triphenyl group and a trifluoropropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane typically involves the reaction of triphenylplumbane with a trifluoropropynylating agent under controlled conditions. One common method involves the use of trifluoropropynyl bromide in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane can undergo various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to form lead(IV) species.
Reduction: The compound can be reduced to form lead(II) species.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in drug development and diagnostic imaging.
Mécanisme D'action
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the compound’s reactivity and stability. The trifluoropropynyl group can participate in various chemical reactions, such as nucleophilic addition and substitution, which are crucial for its applications in synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane: Similar structure but with a germanium atom instead of lead.
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane: Similar structure but with a silicon atom instead of lead.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is unique due to the presence of a lead atom, which imparts distinct electronic and steric properties compared to its silicon and germanium analogs.
Propriétés
Numéro CAS |
647832-18-6 |
|---|---|
Formule moléculaire |
C21H15F3Pb |
Poids moléculaire |
531 g/mol |
Nom IUPAC |
triphenyl(3,3,3-trifluoroprop-1-ynyl)plumbane |
InChI |
InChI=1S/3C6H5.C3F3.Pb/c3*1-2-4-6-5-3-1;1-2-3(4,5)6;/h3*1-5H;; |
Clé InChI |
YKPRDNATEYIUSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Pb](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


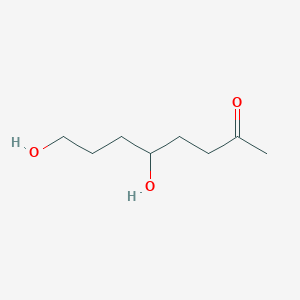
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
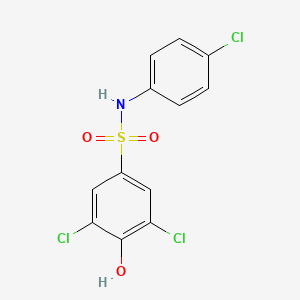
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)
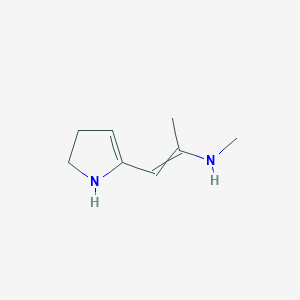
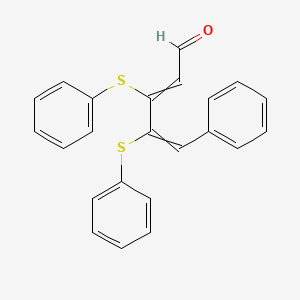
propanedinitrile](/img/structure/B12610213.png)
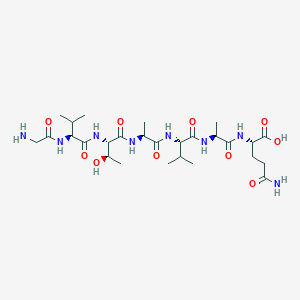
![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)


![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
